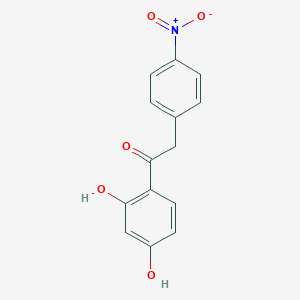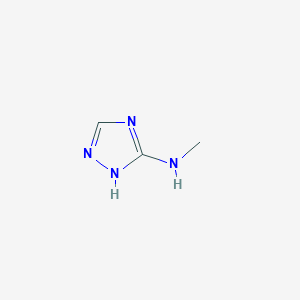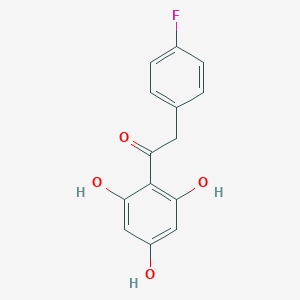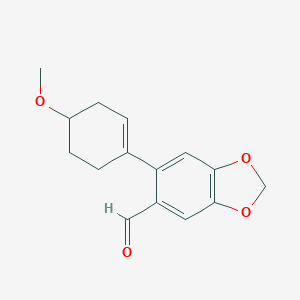
Piperonal, 6-(4-methoxy-1-cyclohexen-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperonal, 6-(4-methoxy-1-cyclohexen-1-yl)-, also known as heliotropin, is a colorless to pale yellow liquid with a floral odor. It is a cyclic aldehyde and is commonly used as a fragrance and flavoring agent in the food and cosmetic industries. In addition to its industrial uses, piperonal has also been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of piperonal is not fully understood. However, it is believed to exert its pharmacological effects through various mechanisms, including the inhibition of enzymes, the modulation of ion channels, and the interaction with cellular receptors.
Biochemical and Physiological Effects:
Piperonal has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation. Piperonal has also been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi. Additionally, piperonal has been found to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Piperonal has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal lab conditions and can be easily synthesized from safrole. However, piperonal has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of piperonal. One potential area of research is the development of new synthetic methods for piperonal and its derivatives. Another area of research is the investigation of the potential therapeutic applications of piperonal in the treatment of various diseases, such as cancer and infectious diseases. Additionally, the study of the mechanism of action of piperonal and its derivatives may provide insights into new drug targets and therapeutic strategies.
Méthodes De Synthèse
Piperonal can be synthesized through several methods, including the oxidation of safrole, the isomerization of isosafrole, and the condensation of vanillin with acetaldehyde. The most common method is the oxidation of safrole, which involves the use of potassium permanganate and sulfuric acid.
Applications De Recherche Scientifique
Piperonal has been studied for its potential applications in various scientific research fields, including organic chemistry, medicinal chemistry, and pharmacology. It has been used as a starting material for the synthesis of various compounds, such as coumarins, benzodiazepines, and antitumor agents. Piperonal has also been investigated for its potential antitumor, antimicrobial, and antioxidant activities.
Propriétés
Numéro CAS |
16831-73-5 |
|---|---|
Nom du produit |
Piperonal, 6-(4-methoxy-1-cyclohexen-1-yl)- |
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
6-(4-methoxycyclohexen-1-yl)-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C15H16O4/c1-17-12-4-2-10(3-5-12)13-7-15-14(18-9-19-15)6-11(13)8-16/h2,6-8,12H,3-5,9H2,1H3 |
Clé InChI |
XRDOQJTYXGLNSF-UHFFFAOYSA-N |
SMILES |
COC1CCC(=CC1)C2=CC3=C(C=C2C=O)OCO3 |
SMILES canonique |
COC1CCC(=CC1)C2=CC3=C(C=C2C=O)OCO3 |
Synonymes |
6-(4-Methoxy-1-cyclohexen-1-yl)piperonal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



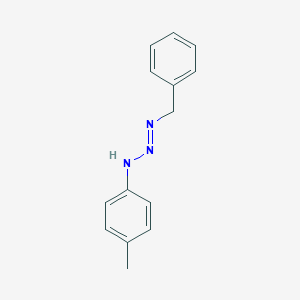
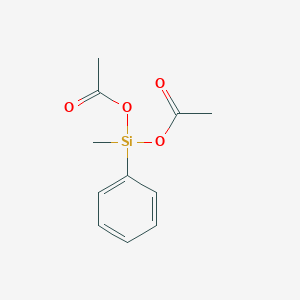
![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)


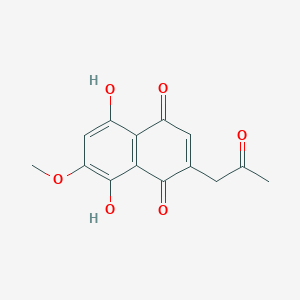

![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)

